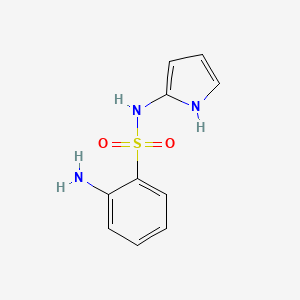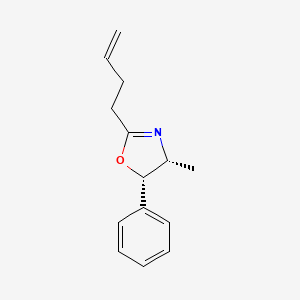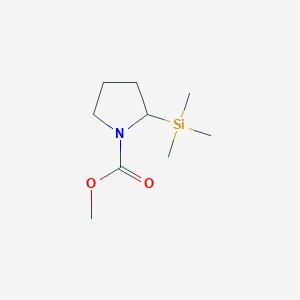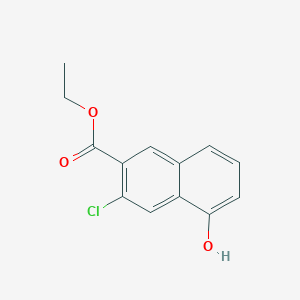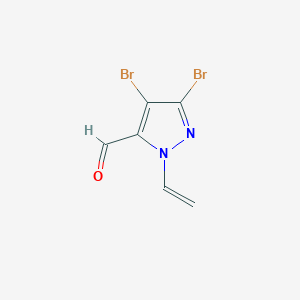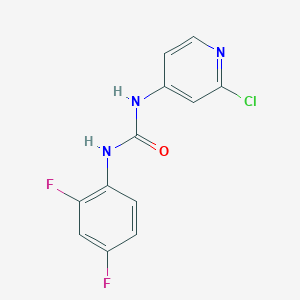
N-(2-Chloropyridin-4-yl)-N'-(2,4-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structural features of N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea make it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea typically involves the reaction of 2-chloropyridine-4-amine with 2,4-difluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea oxide, while reduction may produce N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)amine.
Scientific Research Applications
N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
N-(2-Chloropyridin-4-yl)-N’-(2,4-difluorophenyl)urea can be compared with other urea derivatives, such as:
- N-(2-Chloropyridin-4-yl)-N’-(2,4-dichlorophenyl)urea
- N-(2-Chloropyridin-4-yl)-N’-(2,4-dimethylphenyl)urea
These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity
Properties
CAS No. |
847371-02-2 |
|---|---|
Molecular Formula |
C12H8ClF2N3O |
Molecular Weight |
283.66 g/mol |
IUPAC Name |
1-(2-chloropyridin-4-yl)-3-(2,4-difluorophenyl)urea |
InChI |
InChI=1S/C12H8ClF2N3O/c13-11-6-8(3-4-16-11)17-12(19)18-10-2-1-7(14)5-9(10)15/h1-6H,(H2,16,17,18,19) |
InChI Key |
YUOSROUVWWSLBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenyl-1-[4-(3-phenylpropyl)piperazin-1-yl]butan-1-one](/img/structure/B14194823.png)
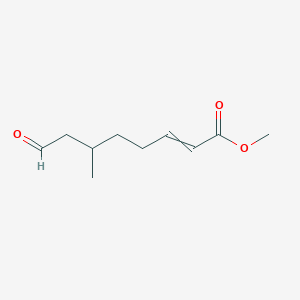
![1-[2-O-(2-Methoxyethyl)-beta-D-ribofuranosyl]-5-methyl-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14194846.png)


![6,9-Dichloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B14194862.png)
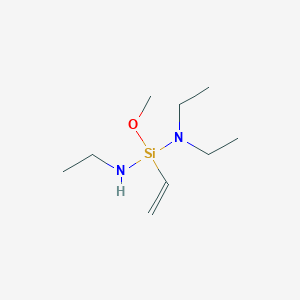
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]aniline](/img/structure/B14194864.png)
![1H-Indole, 3-[1-(2-furanyl)-2-nitropropyl]-](/img/structure/B14194868.png)
